1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)-
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Overview
Description
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- is a synthetic organic compound belonging to the class of naphthalenes. It features a naphthalene moiety with two fused benzene rings and is known for its role as a synthetic auxin plant hormone .
Preparation Methods
The industrial preparation of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves the condensation reaction of naphthalene and chloroacetic acid in the presence of catalysts such as potassium chloride or aluminum powder . This reaction typically requires controlled conditions to ensure the desired product yield and purity.
Chemical Reactions Analysis
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- undergoes various chemical reactions, including:
Reduction: Specific conditions and reagents can reduce the compound, although detailed reduction pathways are less commonly reported.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylmethyl group linked to the naphthalene moiety.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: As a synthetic auxin, it plays a crucial role in plant tissue culture and vegetative propagation.
Mechanism of Action
The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves its role as a synthetic auxin. It mimics natural auxins, promoting cell elongation and division in plants. The compound interacts with specific auxin receptors, triggering a cascade of molecular events that regulate gene expression and cellular processes .
Comparison with Similar Compounds
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- can be compared with other synthetic auxins such as:
Indole-3-acetic acid: A naturally occurring auxin with similar plant growth regulatory functions.
2-Naphthylacetic acid: Another synthetic auxin with comparable applications in agriculture.
Naphthalene-1-acetic acid: Shares structural similarities and is used in similar contexts.
These comparisons highlight the unique structural features and specific applications of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-2,8a-dimethyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- in various fields.
Properties
CAS No. |
104199-08-8 |
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Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[(1R,4aS,8aR)-7-methoxy-2,8a-dimethyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C15H18O5/c1-8-4-5-9-11(16)7-12(20-3)14(19)15(9,2)10(8)6-13(17)18/h4,7,9-10H,5-6H2,1-3H3,(H,17,18)/t9-,10-,15+/m1/s1 |
InChI Key |
IRLUJRNAIJSVHC-FCHSOHFDSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2C(=O)C=C(C(=O)[C@@]2([C@@H]1CC(=O)O)C)OC |
Canonical SMILES |
CC1=CCC2C(=O)C=C(C(=O)C2(C1CC(=O)O)C)OC |
Origin of Product |
United States |
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